molecular formula C11H11BrN2S B1377761 2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 466683-22-7

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Cat. No. B1377761
M. Wt: 283.19 g/mol
InChI Key: GBWNACJDAIRISM-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide is a chemical compound with the molecular formula C11H11BrN2S and a molecular weight of 283.19 . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, N-substituted (prop-2-yn-1-yl)amines were reacted with benzyl 2-azidoacetates to synthesize 1,2,3-triazole hybrids .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques. These techniques include Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .


Chemical Reactions Analysis

The terminal alkynes in similar compounds have been found to undergo oxidative alkyne–alkyne coupling under certain conditions . This reaction results in polymers with bimodal molecular weight distributions .

Scientific Research Applications

Synthesis of Functionalized Benzimidazothiazoles

The compound is utilized in palladium-catalyzed carbonylative multicomponent synthesis processes to create functionalized benzimidazothiazoles. This process involves reacting 2-(prop-2-ynylthio)-1H-benzo[d]imidazoles and their corresponding hydrobromide salts under specific conditions, leading to the formation of benzimidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).

Facile One-Pot Synthesis of Thiazoles

The compound is also involved in the facile one-pot synthesis of various thiazoles, demonstrating its versatility in synthesizing a broad range of heterocyclic compounds which are valuable in numerous scientific research fields, including materials science and pharmaceuticals (Sayed et al., 2000).

Creation of Novel Heterocycles

It serves as a precursor in the synthesis of new heterocycles with dicoordinated phosphorus, showcasing its importance in creating compounds with potential applications in various areas, such as catalysis and organic synthesis methodologies (Bansal et al., 1992).

Development of Photosensitizers

The compound contributes to the development of new zinc phthalocyanine derivatives that display high singlet oxygen quantum yields. These derivatives are significant in the study of photodynamic therapy applications for the treatment of cancer, highlighting the compound's potential in medical research (Pişkin et al., 2020).

Antimicrobial Activity Screening

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide derivatives have been synthesized and screened for their antimicrobial activity, illustrating the compound's utility in the discovery and development of new antibacterial agents. This application is crucial in addressing the ongoing challenge of antibiotic resistance (Deohate et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not clearly mentioned in the available literature .

properties

IUPAC Name

6-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.BrH/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWNACJDAIRISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)N)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 2
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 3
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 4
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 5
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 6
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

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